molecular formula C8H10FNO2S B8548845 4-Fluoro-3-methanesulfonylmethyl-phenylamine

4-Fluoro-3-methanesulfonylmethyl-phenylamine

Cat. No.: B8548845
M. Wt: 203.24 g/mol
InChI Key: GUKJWXJJUMZXQF-UHFFFAOYSA-N
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Description

4-Fluoro-3-methanesulfonylmethyl-phenylamine is an organic compound that features a fluorine atom, a methanesulfonyl group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methanesulfonylmethyl-phenylamine typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:

    Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.

    O-Alkylation: The brominated intermediate undergoes O-alkylation to form a protected ether.

    Cyclization: Cyclization of the ether intermediate is performed using polyphosphoric acid (PPA).

    Azidation or Ammonolysis: The cyclized product is then subjected to azidation or ammonolysis.

    Reduction: Finally, the azide is reduced to form the desired amine compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methanesulfonylmethyl-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenylamines depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-methanesulfonylmethyl-phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methanesulfonylmethyl-phenylamine involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenylamine
  • 4-Fluoro-3-methanesulfonylphenol
  • 4-Fluoro-3-methanesulfonylbenzylamine

Uniqueness

4-Fluoro-3-methanesulfonylmethyl-phenylamine is unique due to the presence of both a fluorine atom and a methanesulfonyl group on the same benzene ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, which are not observed in similar compounds .

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

4-fluoro-3-(methylsulfonylmethyl)aniline

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-4-7(10)2-3-8(6)9/h2-4H,5,10H2,1H3

InChI Key

GUKJWXJJUMZXQF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(C=CC(=C1)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of titanous chloride (about 15%) in about 10% hydrochloric acid (MERCK (MDA) INCL SCHUCHARDT, 71.5 mL) was added to a stirred solution of 1-fluoro-2-[(methylsulfonyl)methyl]-4-nitrobenzene (1.61 g) in THF (80 mL) at room temperature and stirred for 16 hours. By adding 1N sodium hydroxide solution the pH value of the reaction mixture was raised to 10 before it was extracted with ethyl acetate (2×). The combined organic phases were washed with brine, dried over sodium sulfate and concentrated to give the crude title compound (1.64 g) which crystallized from diethylether/Ethyl acetate (1.16 g).
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80 mL
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